

commercial availability and cost of (1S,2R)-2-phenylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1S,2R)-2-Phenylcyclohexanol

Cat. No.: B1353938

[Get Quote](#)

Technical Guide: (1S,2R)-2-Phenylcyclohexanol

This technical guide provides comprehensive information on the commercial availability, cost, and experimental protocols for **(1S,2R)-2-phenylcyclohexanol**, a chiral auxiliary widely used in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Commercial Availability and Suppliers

(1S,2R)-2-Phenylcyclohexanol is commercially available from several chemical suppliers. It is important to note that while some suppliers offer the (+)-trans enantiomer (1S,2R), others may list the (-)-trans enantiomer (1R,2S). Researchers should verify the specific enantiomer required for their application.

Table 1: Commercial Suppliers of **(1S,2R)-2-Phenylcyclohexanol** and its Enantiomer

Supplier	Product Name	CAS Number	Notes
Parchem	(1S,2R)-(+)-trans-2- Phenyl-1- cyclohexanol	34281-92-0	Specialty chemical supplier.[1]
Fisher Scientific (TCI America)	(1S,2R)-(+)-trans-2- Phenyl-1- cyclohexanol, 98.0+%	34281-92-0	Available in various quantities.[2]
Chem-Impex	(1S,2R)-(+)-trans-2- Phenyl-1- cyclohexanol	34281-92-0	Purity \geq 97.5% (chiral purity).[3][4]
CymitQuimica	(1S,2R)-(+)-trans-2- Phenyl-1- cyclohexanol	34281-92-0	Distributed for TCI, intended for lab use. [5]
Strem	(1S,2R)-2-Phenyl-1- cyclohexanol, 98% (99% ee)	34281-92-0	Sold in collaboration with Daicel for research.[6]
Sigma-Aldrich	(1R,2S)-trans-2- Phenyl-1- cyclohexanol, 99%	98919-68-7	This specific product is discontinued.[7]
CP Lab Safety (TCI America)	(1R,2S)-(-)-trans-2- Phenyl-1- cyclohexanol, 100mg	98919-68-7	Distributor for TCI America.[8]

Cost Analysis

The cost of **(1S,2R)-2-phenylcyclohexanol** can vary significantly based on the supplier, purity, and quantity purchased. The following table summarizes publicly available pricing information. Researchers are advised to request quotes from suppliers for the most current pricing and for bulk quantities.

Table 2: Cost of **(1S,2R)-2-Phenylcyclohexanol**

Supplier	Catalog Number	Quantity	Price (USD)
Fisher Scientific (TCI America)[2]	T1491100MG	100 mg	\$171.49
Fisher Scientific (TCI America)[2]	T14911G	1 g	\$1,025.24
Strem[6]	08-1270	100 mg	\$156.00

Technical Data

(1S,2R)-2-Phenylcyclohexanol is a white to off-white crystalline powder.[3][4] Key technical specifications are summarized below.

Table 3: Technical Specifications of (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol

Property	Value	Source(s)
CAS Number	34281-92-0	[1][2][3]
Molecular Formula	C ₁₂ H ₁₆ O	[1][2][3]
Molecular Weight	176.26 g/mol	[3]
Appearance	White to off-white crystalline powder	[3][4]
Melting Point	63-67 °C	[3]
Boiling Point	105 °C / 3 mmHg	[3]
Optical Rotation	[α]20/D = +55° to +61° (c=1 in Methanol)	[3][4]
Purity	≥97.5% to ≥98.0%	[2][3]

Experimental Protocols

(1S,2R)-2-Phenylcyclohexanol is a valuable chiral auxiliary and intermediate in organic synthesis. One common application is its synthesis via methods like the Sharpless asymmetric

dihydroxylation.[\[9\]](#)[\[10\]](#)[\[11\]](#) A representative experimental protocol for its preparation is detailed below, based on procedures from Organic Syntheses.

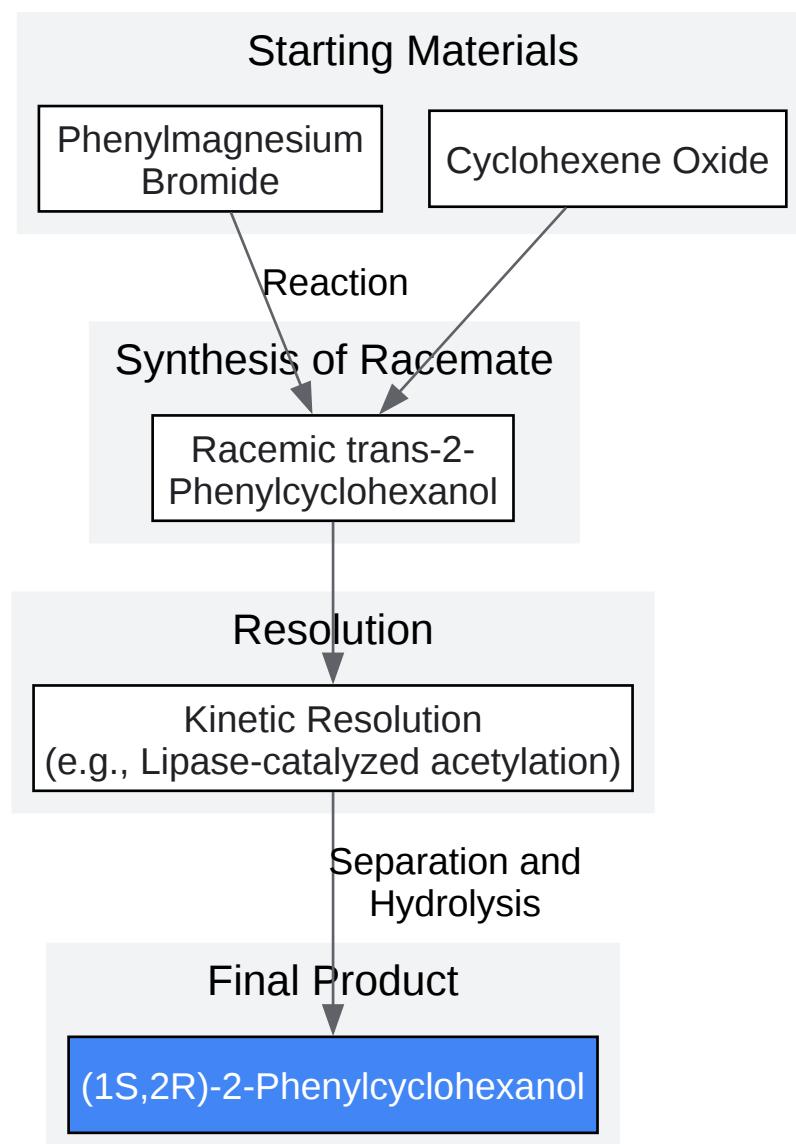
This protocol describes the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate, followed by hydrolysis to yield the desired enantiomer.

Materials:

- (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate (0.206 mol)
- 2 N Sodium hydroxide (250 mL)
- Methanol (100 mL)
- 3 N Sulfuric acid
- Dichloromethane
- Anhydrous sodium sulfate
- Petroleum ether (30–60°C)

Procedure:[\[12\]](#)

- A 500-mL round-bottomed flask is charged with a mixture of 52.0 g (0.206 mol) of (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate, 250 mL of 2 N sodium hydroxide, and 100 mL of methanol.
- The mixture is stirred at reflux for 3 hours. The reaction progress can be monitored by TLC.
- After the reaction is complete, the mixture is cooled to room temperature.
- The pH is adjusted to 7 with approximately 35 mL of 3 N sulfuric acid.
- The mixture is then poured into 500 mL of water and extracted with two 150-mL portions of dichloromethane.


- The combined organic layers are dried over anhydrous sodium sulfate and concentrated on a rotary evaporator at 35°C to yield a colorless solid.
- The crude product is recrystallized from 100 mL of petroleum ether (30–60°C) at -20°C to afford (+)-(1S,2R)-trans-2-phenylcyclohexanol as colorless needles.

Expected Yield: Approximately 35.8 g (96% of theory).[\[12\]](#)

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of enantiomerically pure trans-2-phenylcyclohexanol, highlighting key synthetic strategies.

Synthesis Workflow for (1S,2R)-2-Phenylcyclohexanol

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(1S,2R)-2-Phenylcyclohexanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol | CymitQuimica [cymitquimica.com]
- 6. strem.com [strem.com]
- 7. (1R,2S)-trans-2-Phenyl-1-cyclohexanol 99 98919-68-7 [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [commercial availability and cost of (1S,2R)-2-phenylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353938#commercial-availability-and-cost-of-1s-2r-2-phenylcyclohexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com